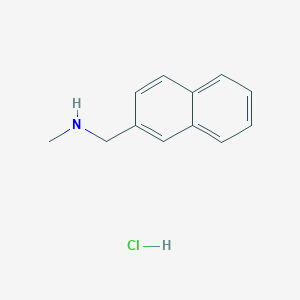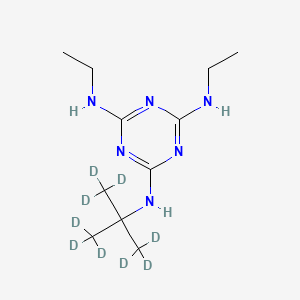![molecular formula C12H14N2O4S B13843893 1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate CAS No. 35022-69-6](/img/structure/B13843893.png)
1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry and materials science . The compound consists of a bipyridine core with a methyl group attached to one of the nitrogen atoms, forming a quaternary ammonium ion, and a methylsulfate counterion.
Preparation Methods
The synthesis of 1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate typically involves the N-alkylation of 4,4’-bipyridine with methyl iodide, followed by anion exchange with methylsulfate . The reaction conditions usually include the use of a polar solvent such as acetonitrile or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its radical cation form or oxidized to its dication form.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong bases or nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate exerts its effects is primarily through its redox properties. The compound can accept and donate electrons, making it an effective redox mediator. Its molecular targets include various redox-active sites in biological and chemical systems, and it can participate in electron transfer pathways .
Comparison with Similar Compounds
1-Methyl-[4,4’-bipyridin]-1-ium Methylsulfate is unique among bipyridinium salts due to its specific substitution pattern and counterion. Similar compounds include:
Properties
CAS No. |
35022-69-6 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H11N2.CH4O4S/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UVRPZJWHFKEYCP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


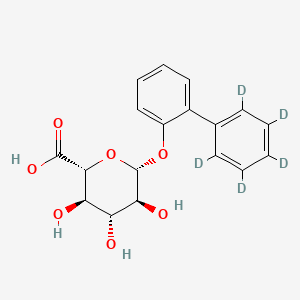
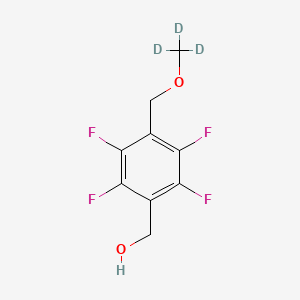
![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
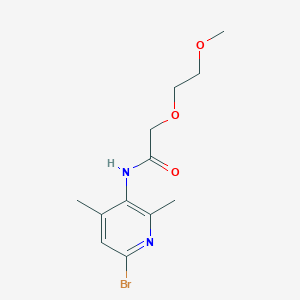

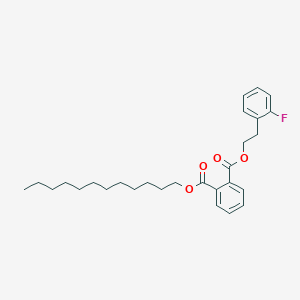
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
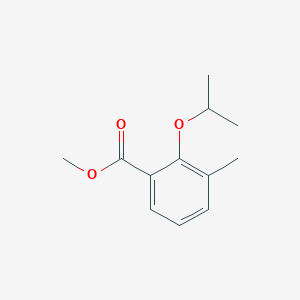
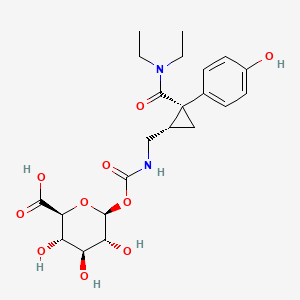
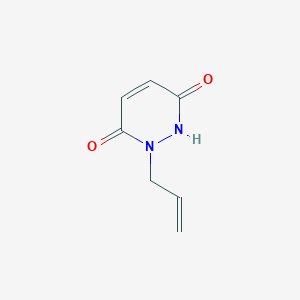

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
